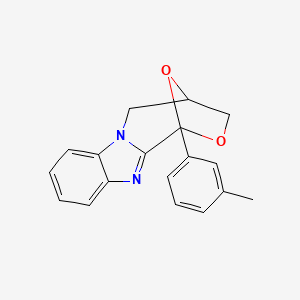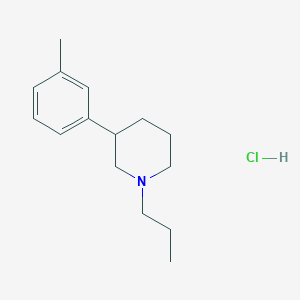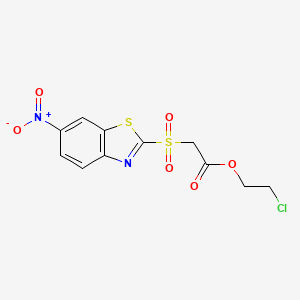
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves multiple steps. One common method includes the reaction of 2-cyano-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating psychiatric disorders and its pharmacokinetics.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Mecanismo De Acción
The compound exerts its effects primarily by blocking dopamine receptors in the brain, which helps reduce symptoms of psychosis. It also has affinity for other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its tranquilizing effects. The molecular targets and pathways involved include the dopaminergic and serotonergic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its sedative effects and used in similar therapeutic contexts.
Fluphenazine: A potent antipsychotic with a longer duration of action.
Uniqueness
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its tranquilizing effects are particularly beneficial in managing anxiety and agitation in psychiatric patients .
Propiedades
Número CAS |
73927-25-0 |
|---|---|
Fórmula molecular |
C24H32Cl2N4O2S |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
10-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S.2ClH/c25-19-20-6-7-24-22(18-20)28(21-4-1-2-5-23(21)31-24)9-3-8-26-10-12-27(13-11-26)14-16-30-17-15-29;;/h1-2,4-7,18,29H,3,8-17H2;2*1H |
Clave InChI |
MQYMGMDSFLNOBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCOCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)




![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)



![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)

